BenchChemオンラインストアへようこそ!

ENA-78

CXCR2 selectivity receptor pharmacology calcium mobilization

Epithelial Neutrophil Activating Peptide-78 (ENA-78, also designated CXCL5) is a 78-amino acid member of the CXC chemokine family that signals primarily through the CXCR2 receptor. It belongs to the ELR+ subfamily of CXC chemokines, characterized by the presence of a Glu-Leu-Arg (ELR) motif immediately N-terminal to the CXC cysteine motif, which is essential for receptor binding and confers pro-angiogenic properties.

Molecular Formula C5H4N2O2
Molecular Weight 0
CAS No. 136956-40-6
Cat. No. B1178700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameENA-78
CAS136956-40-6
SynonymsCXCL5 protein, human
Molecular FormulaC5H4N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ENA-78 (CXCL5) Procurement Guide: Specifications and Baseline Characterization


Epithelial Neutrophil Activating Peptide-78 (ENA-78, also designated CXCL5) is a 78-amino acid member of the CXC chemokine family that signals primarily through the CXCR2 receptor [1]. It belongs to the ELR+ subfamily of CXC chemokines, characterized by the presence of a Glu-Leu-Arg (ELR) motif immediately N-terminal to the CXC cysteine motif, which is essential for receptor binding and confers pro-angiogenic properties [2]. ENA-78 is endogenously expressed in monocytes, platelets, endothelial cells, and mast cells following stimulation with interleukin-1β or tumor necrosis factor-α [1]. Recombinant forms are commercially available with defined bioactivity specifications, including EC50 values for Ca²⁺ mobilization in CXCR2-expressing cell lines [3].

Why ENA-78 Cannot Be Replaced by IL-8 or GRO-α in CXCR2-Mediated Assays


Although ENA-78, IL-8 (CXCL8), GRO-α (CXCL1), and GCP-2 (CXCL6) all belong to the ELR+ CXC chemokine family and activate CXCR2, they exhibit distinct receptor selectivity profiles and potency hierarchies that preclude interchangeable use in experimental systems. Critically, ENA-78 demonstrates functional selectivity for CXCR2 over CXCR1, whereas IL-8 and GCP-2 activate both receptors with high potency [1]. Substituting ENA-78 with IL-8 introduces confounding CXCR1 signaling that is absent with ENA-78 stimulation, fundamentally altering downstream cellular responses. Furthermore, the rank order of chemotactic potency among these chemokines is not uniform across concentrations or biological contexts, meaning that molar-equivalent substitution does not yield equivalent functional outcomes [2]. These differences mandate compound-specific validation and preclude generic replacement based solely on receptor binding promiscuity.

ENA-78 Comparative Evidence: Quantified Differentiation from IL-8, GCP-2, and GRO-α


ENA-78 Exhibits Functional CXCR2 Selectivity Unlike IL-8 and GCP-2

ENA-78 demonstrates strict functional selectivity for CXCR2. In Jurkat cells stably expressing either CXCR1 or CXCR2, ENA-78 at 10 nM induced no detectable activation of CXCR1-expressing cells, whereas IL-8 and GCP-2 both induced significant CXCR1 activation at this concentration [1]. In calcium mobilization assays using transfected cells, ENA-78 required threefold higher concentrations to elicit a calcium response in CXCR1-transfectants compared to CXCR2-transfectants, while IL-8 was more potent on CXCR1 than CXCR2 [2].

CXCR2 selectivity receptor pharmacology calcium mobilization

ENA-78 Has 10-Fold Lower Chemotactic Potency on CXCR1 Compared to GCP-2

In chemotaxis assays using CXCR-transfected cell lines, the half-maximal effective concentration for migration in response to ENA-78 and GCP-2 was equivalent on CXCR2-transfectants (0.1 nM), demonstrating similar CXCR2-mediated potency [1]. However, on CXCR1-transfectants, GCP-2 was tenfold more potent than ENA-78, highlighting a critical functional divergence that is not apparent when only CXCR2 activity is measured [1].

chemotaxis CXCR1 receptor selectivity

ENA-78 Ranks Below IL-8 and GRO-α in Neutrophil Chemotaxis Potency Hierarchy

In a comparative study of seven neutrophil-specific ELR+ chemokines using neonatal and adult human neutrophils, ENA-78 (CXCL5) at 100 ng/mL ranked fifth in chemotactic potency, positioned behind IL-8 (CXCL8), GRO-α (CXCL1), GCP-2 (CXCL6), and NAP-2 (CXCL7), but ahead of GRO-γ (CXCL2) and GRO-β (CXCL3) [1]. This hierarchical ranking was consistent across both neonatal and adult neutrophils, confirming that ENA-78 occupies a distinct, intermediate position in the potency spectrum that is not interchangeable with higher-potency agonists such as IL-8 or GRO-α [1].

neutrophil chemotaxis ELR+ chemokines potency ranking

N-Terminally Truncated ENA-78 Variants Exhibit 3-Fold Higher Chemotactic Activity

Proteolytic processing of full-length ENA-78 (78 amino acids) by cathepsin G and chymotrypsin yields N-terminally truncated variants including ENA-78(8-78) and ENA-78(9-78). In vitro, ENA-78(8-78) and ENA-78(9-78) demonstrate a threefold higher chemotactic activity for neutrophil granulocytes compared to the full-length protein [1]. Consistent with this observation, the ENA-78(5-78) variant exhibits an EC50 of <50.0 ng/mL in Ca²⁺ mobilization assays on CXCR2-expressing CHO-K1 cells, compared to <200.0 ng/mL for the full-length 78-amino acid protein [2]. This potency enhancement is a specific, quantifiable property of ENA-78 post-translational processing that does not directly extrapolate to other ELR+ chemokines.

N-terminal truncation post-translational processing bioactivity enhancement

ENA-78 Displays 17-Fold Overexpression in Pancreatic Carcinoma Tissues

In a comparative analysis of human pancreatic tissue specimens assessed by ELISA, ENA-78 protein expression was elevated 17-fold in pancreatic carcinoma compared to non-affected neighboring tissues (p<0.05) [1]. This upregulation magnitude was distinct from that of IL-8, which showed an 11-fold overexpression in the same tissue comparison [1]. The differential expression pattern was also evident in comparisons against pancreatic cystadenoma (24-fold upregulation for ENA-78 vs. 66-fold for IL-8) and chronic pancreatitis (9-fold for ENA-78 vs. 6-fold for IL-8) [1].

pancreatic cancer tumor biomarker angiogenesis

ENA-78 Gene Expression Is Selectively Upregulated >4-Fold in Asthma Exacerbations

In patients with severe asthma exacerbations, endobronchial biopsy analysis revealed that ENA-78 gene expression was strongly and significantly upregulated (>4-fold, p<0.01) compared to stable asthma controls, whereas IL-8 gene expression showed no significant upregulation under the same conditions [1]. This divergent transcriptional regulation demonstrates that ENA-78 and IL-8 are subject to distinct pathophysiological control mechanisms in the asthmatic airway, despite their shared receptor pharmacology [1].

asthma gene expression respiratory inflammation

ENA-78 Application Scenarios: Where Compound-Specific Selection Is Essential


CXCR2-Selective Signaling Studies Requiring Exclusion of CXCR1 Cross-Talk

ENA-78 is the ligand of choice for experiments requiring isolated activation of CXCR2 without concomitant CXCR1 stimulation. In contrast to IL-8 and GCP-2, which activate both CXCR1 and CXCR2, ENA-78 demonstrates no detectable CXCR1 activation at 10 nM and requires threefold higher concentrations to elicit any calcium response in CXCR1-transfectants compared to CXCR2-transfectants [1]. This functional selectivity is critical for dissecting CXCR2-specific downstream signaling pathways, evaluating CXCR2-selective antagonists, and interpreting in vivo models where CXCR1 contributions must be controlled. Procurement of ENA-78 rather than IL-8 eliminates the confounding variable of CXCR1 activation that would otherwise require additional receptor-blocking reagents.

Neutrophil Chemotaxis Dose-Response Studies Requiring Intermediate Potency

For neutrophil migration assays where a moderate chemotactic stimulus is required—stronger than GRO-β/γ but not saturating as with IL-8 or GRO-α—ENA-78 provides a defined intermediate potency. At 100 ng/mL, ENA-78 ranks 5th among seven ELR+ chemokines, offering a specific position in the potency hierarchy that enables researchers to establish a graded dose-response curve across multiple chemokine stimuli [2]. This application is particularly relevant for studying neutrophil responses to combinatorial chemokine environments or for establishing submaximal stimulation conditions to assess potentiating or inhibitory co-factors.

Pancreatic Cancer Biomarker and Angiogenesis Research

ENA-78 demonstrates a 17-fold overexpression in pancreatic carcinoma versus non-affected neighboring tissues, exceeding the 11-fold overexpression observed for IL-8 in the same comparison [3]. This differential expression magnitude makes ENA-78 a preferred analyte for ELISA-based biomarker studies in pancreatic malignancy, particularly when distinguishing carcinoma from cystadenoma (24-fold upregulation for ENA-78) or chronic pancreatitis (9-fold upregulation). Procurement of ENA-78-specific reagents (recombinant protein for standard curves, matched antibody pairs) is required for accurate quantification in these translational research contexts.

Studies of Asthma Exacerbation Mechanisms and Airway Inflammation

ENA-78 gene expression is selectively upregulated >4-fold in severe asthma exacerbations, while IL-8 expression remains unchanged [4]. This disease-state-specific transcriptional regulation positions ENA-78 as the relevant CXCR2 ligand for investigating the molecular mechanisms of acute airway inflammation in asthma. Experiments modeling the exacerbation state, testing CXCR2 antagonists in asthmatic contexts, or examining neutrophil recruitment in the asthmatic airway should utilize ENA-78 as the primary chemokine stimulus, as IL-8 does not recapitulate the pathophysiological expression pattern observed in patient tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for ENA-78

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.